molecular formula C22H19Cl2N3O5 B12638801 3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]

3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione]

Cat. No.: B12638801
M. Wt: 476.3 g/mol
InChI Key: FEZYELBIOOXFPY-UHFFFAOYSA-N
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Description

3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] is a bis-heterocyclic compound featuring two pyrrolidine-2,5-dione (succinimide) cores linked via a hydroxyimino group. Each succinimide moiety is substituted with a 3-chloro-2-methylphenyl group at the nitrogen position. The hydroxyimino linker may enhance hydrogen-bonding capacity, influencing solubility and reactivity compared to other bis-succinimide derivatives.

Properties

Molecular Formula

C22H19Cl2N3O5

Molecular Weight

476.3 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[[1-(3-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H19Cl2N3O5/c1-11-13(23)5-3-7-15(11)25-19(28)9-17(21(25)30)27(32)18-10-20(29)26(22(18)31)16-8-4-6-14(24)12(16)2/h3-8,17-18,32H,9-10H2,1-2H3

InChI Key

FEZYELBIOOXFPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)N(C3CC(=O)N(C3=O)C4=C(C(=CC=C4)Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] typically involves the following steps:

    Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 3-chloro-2-methylphenyl groups are introduced via nucleophilic substitution reactions.

    Hydroxyimino Group Addition: The hydroxyimino group is added through an oximation reaction, where hydroxylamine reacts with the carbonyl groups of the pyrrolidine-2,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological targets, while the pyrrolidine-2,5-dione core can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrrolidine-2,5-Dione Core

The following table compares the target compound with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituent effects and elemental composition:

Compound Name Substituents (R1, R2) Formula Key Properties/Applications Source
3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] R1 = 3-chloro-2-methylphenyl C₂₄H₂₀Cl₂N₂O₆ Potential polymer/pesticide precursor Extrapolated
1-(3-chlorophenyl)-3,4-bis-(4-hydroxybenzylidene)pyrrolidine-2,5-dione (2) R1 = 3-chlorophenyl; R2 = arylidene C₂₅H₁₅ClN₂O₅ Fluorescent materials, UV absorption
(3Z,4Z)-3,4-bis(3-nitrobenzylidene)-1-p-tolylpyrrolidine-2,5-dione (7a(ii)) R1 = p-tolyl; R2 = nitrobenzylidene C₂₅H₁₇N₃O₆ Antimicrobial activity
1-(3-nitrophenyl)pyrrolidine-2,5-dione R1 = 3-nitrophenyl C₁₀H₇N₂O₄ LogP = 0.38; moderate hydrophilicity
3-chloro-N-phenyl-phthalimide Phthalimide core with Cl and phenyl C₁₄H₈ClNO₂ Polyimide monomer precursor

Key Observations :

  • Chlorinated Aryl Groups : The 3-chloro-2-methylphenyl substituent in the target compound enhances steric bulk and lipophilicity compared to simpler aryl groups (e.g., 3-nitrophenyl in ). This may improve membrane permeability in pesticidal applications .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 7a(ii)) exhibit higher nitrogen content (9.23%) and are associated with antimicrobial properties, while chloro-substituted analogs (e.g., 7a(iii)) prioritize halogen-mediated reactivity .

Biological Activity

The compound 3,3'-(Hydroxyimino)bis[1-(3-chloro-2-methylphenyl)pyrrolidine-2,5-dione] is a derivative of pyrrolidine-2,5-dione, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a hydroxyimino group and two pyrrolidine-2,5-dione moieties, which are critical for its biological interactions. The presence of the 3-chloro-2-methylphenyl substituent is significant for its pharmacological properties.

Antibacterial Activity

Research indicates that compounds within the pyrrolidine-2,5-dione class exhibit promising antibacterial properties. A study identified that derivatives of this compound inhibit the PBP3 protein in Pseudomonas aeruginosa, a key target for combating multidrug-resistant bacterial strains. The inhibition was associated with specific structural features such as the presence of hydroxyl groups and halogenated aromatic rings .

CompoundTargetIC50 (µM)Reference
1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneAromatase23.8 ± 4.6
1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dioneP450(17) alpha18.5 ± 1.9

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer potential. Studies show that some pyrrolidine derivatives can inhibit enzymes involved in steroidogenesis, making them potential candidates for cancer treatment targeting hormone-dependent tumors .

The mechanism by which these compounds exert their biological effects often involves enzyme inhibition. For instance, the inhibition of aromatase and P450 enzymes suggests a competitive interaction at the active site of these enzymes, leading to decreased production of hormones like estrogen .

Case Studies

  • Inhibition of Aromatase :
    • A series of pyrrolidine derivatives were synthesized and tested against human placental aromatase.
    • Results indicated significant inhibition with IC50 values comparable to established drugs such as Aminoglutethimide .
  • Targeting Multidrug Resistance :
    • A focused library screening revealed that several pyrrolidine derivatives effectively inhibited PBP3 in Pseudomonas aeruginosa.
    • The study emphasized the need for further optimization to enhance antibacterial activity against resistant strains .

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